Enhanced Lipophilicity and Reduced Hydrogen Bonding Propensity via N1,N3-Dimethylation
The 1,3-dimethyl substitution pattern confers distinct physicochemical properties compared to the closest mono-methyl analog, 3-methylpyrido[3,4-b]pyrazin-2(1H)-one. Specifically, 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one exhibits an XLogP3-AA value of -0.2 and a Hydrogen Bond Donor (HBD) count of 0 [1]. In contrast, 3-methylpyrido[3,4-b]pyrazin-2(1H)-one has a higher HBD count of 1, which influences its solubility and permeability profile .
| Evidence Dimension | Lipophilicity and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2; HBD Count = 0 |
| Comparator Or Baseline | 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one: HBD Count = 1 |
| Quantified Difference | Difference in HBD count = 1; XLogP shift |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.6.11 [1]. |
Why This Matters
The absence of hydrogen bond donors and moderate lipophilicity makes this specific scaffold more suitable for the design of CNS-penetrant or orally bioavailable drug candidates, differentiating it from mono-methylated analogs.
- [1] PubChem. 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one. Computed Properties: XLogP3-AA, Hydrogen Bond Donor Count. View Source
